Cirsilineol
Overview
Description
Cirsilineol is a bioactive flavone isolated from Artemisia and from Teucrium gnaphalodes . It has been reported to exhibit anticancer effects against several human cancer cell lines . It also has antioxidant, anticancer, and antibacterial properties .
Molecular Structure Analysis
Cirsilineol has the molecular formula C18H16O7 . Its IUPAC name is 4′,5-Dihydroxy-3′,6,7-trimethoxyflavone . The average mass is 344.315 Da and the monoisotopic mass is 344.089600 Da .
Chemical Reactions Analysis
Cirsilineol has been found to react with hydroxyl radicals . The overall OH rate constant is 233.1838 E-12 cm3/molecule-sec .
Physical And Chemical Properties Analysis
Cirsilineol has a density of 1.387g/cm3 . Its boiling point is 585ºC at 760 mmHg . The flash point is 215.2ºC .
Scientific Research Applications
Anti-Cancer Properties
Cirsilineol, a compound isolated from the herb Artemisia vestita Wall, exhibits significant anti-proliferative activity against various types of cancer cells. Studies have demonstrated its ability to inhibit the proliferation of cancer cells like Caov-3, Skov-3, PC3, and Hela through inducing apoptosis via the mitochondrial pathway. This involves changes in mitochondrial membrane potential, release of cytochrome c into the cytosol, and activation of caspases and poly (ADP-ribose) polymerase (Sheng et al., 2008). Further research on lung squamous cell carcinoma has revealed cirsilineol's potential in inducing ROS-mediated apoptosis, indicating its promise in cancer treatment (Pathak et al., 2020).
Gastroprotective Effects
Cirsilineol also displays gastroprotective effects. A study involving a hydrochloric acid/ethanol-induced gastric ulcer model in rats found that cirsilineol administration led to a decrease in ulcer index, total acidity, and inflammatory cytokines, while increasing hemoglobin level and antioxidant enzymes. This suggests its potential in preventing the development of gastric ulcers (Gong et al., 2021).
Anti-Inflammatory and Immunosuppressive Effects
Cirsilineol has demonstrated significant anti-inflammatory and immunosuppressive effects. It has been shown to inhibit the proliferation and activation of T cells, thereby contributing to its efficacy in treating various inflammatory diseases. This is particularly notable in the context of traditional Tibetan medicine, where Artemisia vestita, the source of cirsilineol, is commonly used (Yin et al., 2008).
Potential in Treating Allergic Diseases
In studies focusing on allergic rhinitis, cirsilineol has shown promising results in reducing symptoms such as sneezing and nasal rubbing in animal models. Its ability to decrease pro-inflammatory markers and oxidative stress markers suggests a potential role in managing allergic diseases (Li et al., 2021).
Therapeutic Applications and Health Benefits
A comprehensive review highlights the broad range of cirsilineol's medicinal applications, including its anti-proliferative, gastroprotective, anti-Helicobacter pylori, anti-diabetic, and antioxidant activities. The review also discusses its therapeutic effectiveness against various types of cancers, as well as its significance in treating allergic rhinitis, inflammation, and other conditions (Patel, 2022).
Future Directions
Cirsilineol has shown promising results in the treatment of various conditions. It has been found to have potent immunosuppressive and anti-tumor properties . It also significantly ameliorates trinitro-benzene sulfonic acid (TNBS)-induced T-cell-mediated experimental colitis in mice . Furthermore, it has been suggested as a potential pharmacological candidate for a novel class of anti-FXa and antiplatelet medications . More research is needed to fully understand its potential therapeutic applications.
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOSQMWSWLZQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194314 | |
Record name | Cirsilineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fastigenin | |
CAS RN |
41365-32-6 | |
Record name | Cirsilineol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41365-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cirsilineol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041365326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cirsilineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FASTIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08DZZ529FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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